molecular formula C22H21N3O4 B15076331 4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid

4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid

Cat. No.: B15076331
M. Wt: 391.4 g/mol
InChI Key: CULXRZFEVYLTAH-UHFFFAOYSA-N
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Description

4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxyanilino group and a pyridinylmethylamino group attached to a butanoic acid backbone. Its molecular formula is C16H15NO4, and it has a molecular weight of 285.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-oxobutanoic acid with 4-phenoxyaniline and 3-pyridinylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines or alcohols .

Scientific Research Applications

4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid involves its interaction with specific molecular targets. The phenoxyanilino and pyridinylmethylamino groups can bind to enzymes or receptors, modulating their activity. This binding can lead to changes in cellular pathways, affecting processes such as cell growth, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid is unique due to the presence of both phenoxyanilino and pyridinylmethylamino groups.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

4-oxo-4-(4-phenoxyanilino)-2-(pyridin-3-ylmethylamino)butanoic acid

InChI

InChI=1S/C22H21N3O4/c26-21(13-20(22(27)28)24-15-16-5-4-12-23-14-16)25-17-8-10-19(11-9-17)29-18-6-2-1-3-7-18/h1-12,14,20,24H,13,15H2,(H,25,26)(H,27,28)

InChI Key

CULXRZFEVYLTAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCC3=CN=CC=C3

Origin of Product

United States

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